molecular formula C22H22N2O3S B12188655 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid

Cat. No.: B12188655
M. Wt: 394.5 g/mol
InChI Key: NXCWCEKWICRKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid features a benzoic acid backbone substituted with a methyleneamino linker connected to a thiazole ring. The thiazole moiety is further functionalized with a 4-isopropylphenyl group at position 2 and an acetyl group at position 4 (Figure 1). This hybrid structure combines the carboxylic acid's hydrophilicity with the lipophilic aryl-thiazole system, making it a candidate for diverse biological interactions, including enzyme inhibition or receptor binding .

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

3-[[[2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C22H22N2O3S/c1-14(2)16-6-8-17(9-7-16)21-24-19(13-28-21)11-20(25)23-12-15-4-3-5-18(10-15)22(26)27/h3-10,13-14H,11-12H2,1-2H3,(H,23,25)(H,26,27)

InChI Key

NXCWCEKWICRKNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The thiazole ring is then acylated using an acyl chloride or anhydride to introduce the acetyl group.

    Amidation: The acylated thiazole is reacted with an amine to form the amide linkage.

    Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s functional groups (thiazole, acetylamino, benzoic acid) enable diverse chemical reactivity:

Reaction Type Reagents/Conditions Outcome
Electrophilic substitution AlCl₃, acetyl chlorideSubstitution on the aromatic ring
Oxidation H₂O₂, acidic conditionsConversion of thiazole to sulfoxide
Amide Hydrolysis NaOH, H₂OFormation of carboxylic acid
Reduction NaBH₄, LiAlH₄Reduction of thiazole to thiazoline

Biological Interactions

  • Antimicrobial Activity : The thiazole ring and acetylamino group may interact with bacterial enzymes (e.g., DNA gyrase), disrupting microbial metabolism.

  • Anticancer Potential : The benzoic acid moiety could inhibit kinases or interact with nucleic acids, though detailed binding studies are needed.

Chemical Transformation Pathways

  • Acetyl Group Reactivity :

    • Hydrolysis under basic conditions converts the acetylamino group to a primary amine, altering solubility and biological activity.

    • Alkylation with alkyl halides introduces lipophilic substituents, potentially enhancing cell permeability .

  • Thiazole Ring Modifications :

    • Oxidation with peracetic acid generates sulfoxide derivatives, which may exhibit improved stability or selectivity.

    • Substitution reactions (e.g., chlorination) at the 2-position could modulate electronic properties.

Analytical and Stability Considerations

  • Purification : High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and isolate pure product.

  • Stability : The compound is expected to be stable under ambient conditions but may degrade under harsh acidic/basic conditions due to hydrolysis of the amide bond.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid. Thiazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways. For example, compounds with thiazole moieties have demonstrated efficacy against breast cancer cell lines by targeting the PI3K/Akt pathway .

Antimicrobial Properties

The compound's thiazole component contributes to its antimicrobial activity. Thiazoles have been reported to exhibit antibacterial effects against various pathogens, including resistant strains. Studies indicate that modifications to the thiazole ring can enhance activity against Gram-positive bacteria, making it a candidate for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is crucial for optimizing its biological activity. Research has shown that substituents on the thiazole ring influence its binding affinity and selectivity towards biological targets. For instance, electron-withdrawing groups on the aromatic ring have been associated with increased potency in anticancer assays .

Substituent TypeEffect on Activity
Electron-withdrawingIncreased potency
Electron-donatingVariable effects
Alkyl groupsEnhanced solubility

Novel Drug Development

The structural features of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid make it a valuable scaffold for drug development. Its ability to modulate multiple biological pathways suggests potential as a lead compound in designing multifunctional drugs targeting complex diseases such as cancer and infections .

Combination Therapies

Research indicates that compounds like 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid can be effective in combination therapies. They can enhance the efficacy of existing treatments when used alongside traditional chemotherapeutics or antibiotics, potentially overcoming resistance mechanisms .

Agrochemical Applications

The unique properties of thiazole derivatives also extend to agrochemicals. Research has indicated that compounds similar to 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid can serve as effective fungicides and herbicides due to their ability to disrupt biochemical pathways in pests and pathogens .

Mechanism of Action

The mechanism of action of 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, thereby influencing various biochemical pathways. For example, it may inhibit an enzyme’s activity by occupying its active site or alter receptor function by binding to its ligand-binding domain.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

Key Structural Features of the Target Compound :
  • Acetyl-amino-methyl linker: Provides conformational flexibility and modulates electronic effects.
  • 4-Isopropylphenyl-thiazole : Contributes to lipophilicity and steric bulk, which may influence target binding.
Analogues for Comparison :
Compound Name Structural Deviations from Target Biological Activity/Application Reference
4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol (82f) Replaces benzoic acid with phenol; adds pyrazoline ring. Antioxidant (IC₅₀ = 63.11 μg/mL)
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid Direct thiazole-benzoic acid linkage (no acetyl-amino-methyl linker). Not reported; structural analogue.
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9) Propanoic acid backbone; nitrobenzylidene and oxo-dihydrothiazole modifications. Synthetic intermediate; no bioactivity.
3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)propanoic acid Sulfonylamino-thiazole with propanoic acid; lacks aryl substitution. Not reported.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-isopropylphenyl group in the target compound increases logP compared to analogues like 82f (phenol derivative) or 9 (propanoic acid), which may improve membrane permeability .
  • Solubility : The benzoic acid core enhances aqueous solubility relative to purely aryl-thiazole systems (e.g., 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid ) .
  • Metabolic Stability: The acetyl-amino-methyl linker may reduce susceptibility to esterase cleavage compared to ester-linked analogues (e.g., 9) .

Computational and Experimental Data

  • Docking Studies : highlights that thiazole-triazole hybrids (e.g., 9c ) adopt distinct binding poses in enzyme active sites, with the thiazole ring interacting via π-π stacking. The target compound’s isopropyl group may enhance hydrophobic interactions in similar contexts .
  • Spectroscopic Validation : Analogues like 9 and 82f were characterized using ¹H/¹³C NMR and IR, confirming the stability of the thiazole-carboxylic acid framework under synthetic conditions .

Biological Activity

3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid is a complex organic compound characterized by its thiazole ring and propanamide moiety. This compound has garnered interest for its potential biological activities, particularly in antibacterial and anticancer research. The following sections will provide a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C22H25N3O4S2\text{C}_{22}\text{H}_{25}\text{N}_{3}\text{O}_{4}\text{S}^{2}

PropertyValue
IUPAC Name3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid
Molecular Weight425.56 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, making it a potential candidate for antibacterial applications.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, thiazole derivatives have been shown to possess potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Comparison

Compound NameMIC (µg/mL)Bacteria Tested
3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acidTBDTBD
Sulfanilamide0.5Staphylococcus aureus
Thiamine5Escherichia coli

Anticancer Activity

In vitro studies have suggested that thiazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle regulators. While specific data for this compound is limited, similar thiazole derivatives have shown promising results in cancer research .

Case Studies

  • Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for their anticancer properties and found that modifications at the phenyl ring significantly enhanced their cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in optimizing biological activity .
  • Antibacterial Screening : A recent screening of thiazole derivatives revealed that compounds with a similar structure to 3-{[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]methyl}benzoic acid exhibited MIC values comparable to established antibiotics like ciprofloxacin, indicating potential as alternative antibacterial agents .

Q & A

Q. Key Data from Evidence :

  • reports yields of 80–88% for analogous thiazole-acetamide derivatives using NaBH3CN for reductive amination .
  • highlights the use of propanoic acid derivatives with thiazole substituents, validated via melting points and spectral data .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the thiazole protons (~δ 7.5–8.5 ppm), acetyl methyl groups (~δ 2.1–2.5 ppm), and benzoic acid protons (~δ 12.5 ppm for COOH) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of benzoic acid) and ~1650 cm⁻¹ (amide I band) .
  • Elemental Analysis : Verification of C, H, N, S content within ±0.4% of theoretical values .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) .

Example from :
A related thiazole-triazole compound (9c) showed ¹H NMR signals at δ 8.21 (s, 1H, thiazole-H) and δ 12.85 (s, 1H, COOH), with HRMS confirming a molecular ion at m/z 509.0921 .

Advanced: How can researchers optimize synthetic yield and purity for this compound?

Q. Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency, while ethanol minimizes side reactions during cyclization .
  • Catalyst Screening : Use of NaBH3CN for reductive amination improves yields (85–90%) compared to traditional methods .
  • Temperature Control : Reflux at 80–90°C for thiazole formation vs. room temperature for acid-sensitive steps .
  • Byproduct Mitigation : Addition of molecular sieves or scavengers (e.g., triethylamine) to absorb HCl during coupling reactions .

Q. Data Contradictions :

  • reports 70–75% yields for HCl-mediated hydrolysis steps, whereas achieves >80% yields using milder conditions .

Advanced: What strategies are used to evaluate biological activity, such as enzyme inhibition or receptor binding?

Q. Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to predict binding affinity to target proteins (e.g., cyclooxygenase-2) using the compound’s 3D structure (generated via DFT calculations) .
  • In Vitro Assays :
    • Enzyme Inhibition : Colorimetric assays (e.g., COX-2 inhibition via prostaglandin E₂ measurement) .
    • Antimicrobial Screening : Broth microdilution (MIC values) against S. aureus or E. coli .
  • SAR Studies : Modifying the isopropylphenyl group to electron-withdrawing substituents (e.g., -F, -Br) to enhance activity .

Example from :
A structurally similar compound showed IC₅₀ = 1.2 µM against COX-2, with docking scores of −9.8 kcal/mol .

Advanced: How are computational methods applied to resolve contradictions in experimental data?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Compare experimental spectral data (e.g., NMR chemical shifts) with DFT-calculated values to validate structural assignments .
  • Statistical Analysis : Principal Component Analysis (PCA) of biological activity data to identify outliers or confounding variables .
  • Crystallography : Single-crystal X-ray diffraction to resolve disputes over stereochemistry or regioselectivity .

Case Study :
used DFT to reconcile discrepancies in IR and NMR data for a benzothiazine derivative, confirming the correct tautomeric form .

Basic: What safety precautions are recommended for handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (Safety Data Sheets classify similar compounds as hazardous) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid or DMF vapors .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Data from :
A related benzoic acid derivative (CAS 1266405-58-6) has a hazard classification of H315 (skin irritation) and H319 (eye irritation) .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) on the thiazole ring to assess electronic effects .
  • Bioisosteric Replacement : Replace the benzoic acid moiety with sulfonamide or tetrazole groups to compare pharmacokinetic profiles .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding or hydrophobic interactions .

Example from :
Derivatives with 4-methylphenyl substituents showed 2-fold higher antimicrobial activity than unsubstituted analogs .

Basic: What analytical methods ensure purity and stability during storage?

Q. Methodological Answer :

  • HPLC-PDA : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products; purity >98% is typical .
  • Stability Studies : Accelerated aging at 40°C/75% RH for 4 weeks, with periodic HPLC checks .
  • Elemental Analysis : Quarterly validation to detect hygroscopicity or oxidation .

Data from :
A thiazole-triazole analog retained >95% purity after 30 days under nitrogen at −20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.